

# Comprehensive Technical Guide: Cercosporamide Production from *Phoma* sp. NG-25

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Cercosporamide

CAS No.: 131436-22-1

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## Fungal Source and Identification

### Strain Background and Taxonomy

- **Source Fungus:** The production of **cercosporamide** is primarily accomplished using the endophytic fungal strain *Phoma* sp. NG-25 [1] [2]. This strain was generously provided by Angela M. Hoffman from the University of Portland, Portland, Oregon, USA [2].
- **Taxonomic Reclassification:** A reanalysis of the internal transcribed spacer (ITS) rDNA sequence (GenBank EU180709) indicates that this strain is closely related to species within the genus **Didymella** [2], suggesting potential for taxonomic refinement as research progresses.
- **Ecological Origin:** This fungus was initially isolated as an endophyte from the plant *Saurauia scaberrinae* [2] [3], highlighting the potential of plant-associated microbes as sources of bioactive metabolites.
- **Metabolic Profile:** *Phoma* sp. NG-25 is recognized for producing a suite of structurally related polyketides, including **cercosporamide**, **phomodione**, and **usnic acid** [1] [2]. Among these, **cercosporamide** demonstrates the most significant biological activities.

## Optimal Production Conditions

Maximizing **cercosporamide** yield requires careful optimization of culture parameters. The following data summarizes the key findings for optimal production.

**Table 1: Optimal Culture Conditions for Cercosporamide Production by *Phoma* sp. NG-25**

Parameter	Optimal Condition	Production Titer	Key Findings
<b>Production Medium</b>	Beef Peptone Dextrose (BPD) Broth [1] [2]	Average of <b>77.5 µg/mL</b> [1] [2]	BPD consists of 3 g/L beef extract, 5 g/L peptone, and 10 g/L glucose [2].
<b>Incubation Time</b>	<b>18 days</b> [1] [2]	Peak production reached on the eighteenth day [1] [2]	Production is monitored over time, with titers peaking on the eighteenth day of incubation.
<b>Temperature</b>	Room Temperature ( <b>20°C</b> ) [2]	Not specified	A stable, moderate temperature is maintained throughout the incubation period.
<b>Agitation</b>	<b>150 rpm</b> [2]	Not specified	Constant agitation is provided in baffled flasks to ensure adequate aeration and mixing.
<b>Light Cycle</b>	<b>12 h light / 12 h dark</b> intervals [2]	Not specified	A defined photoperiod is used, indicating that light may influence metabolic pathways.

**Alternative Media Screening** Researchers employed an OSMAC (One Strain Many Compounds) approach to identify the optimal medium [2]. The following media were compared but yielded lower **cercosporamide** production compared to BPD:

- Potato Dextrose Broth (PDB)
- Soya Peptone Maltose Dextrose (SMG)
- Malt Extract Yeast Extract (MEYE)
- Lilly & Barnett medium supplemented with ribitol (LBR), erythritol (LBE), or sorbitol (LBS) [2]

## Detailed Experimental Protocols

## Fermentation and Metabolite Extraction

### Inoculum Preparation and Fermentation

- **Inoculation:** Fungal mycelia in the form of an agar block (2-3 mm) are inoculated into 30 mL of the selected growth medium (e.g., BPD) within a 100 mL baffled flask [2].
- **Incubation:** Cultures are incubated at **20°C** with agitation at **150 rpm** under **12 h light/dark intervals** for a period of **18 days** or as required by the experimental design [2].
- **Harvesting:** After the incubation period, fungal mycelia are separated from the culture broth via filtration using four layers of sterilized Miracloth [2].

### Metabolite Extraction and Analysis

- **Extraction:** The harvested mycelial mass is extracted with **30 mL of acetone**. The resulting crude extract is then reconstituted in **300 µL of acetone** and filtered through a **0.4 µm syringe membrane** to prepare for analysis [2].
- **HPLC Analysis:** Separation and analysis of culture extracts are performed using High-Performance Liquid Chromatography (HPLC).
  - **Column:** YMC-Pack ODS-A column (150 × 4.6 mm, 5 µm particle size, 12 nm pore diameter) maintained at 40°C [2].
  - **Mobile Phase:**
    - Pump A: Distilled water/trifluoroacetic acid (99.9:0.1, v/v)
    - Pump B: Methanol/trifluoroacetic acid (99.9:0.1, v/v)
  - **Detection:** UV-active metabolites are monitored using a diode array detector across a wavelength range of 200 to 800 nm [2].
- **Bioassay-Guided Fractionation:** The crude extract can be fractionated using techniques like chromatography, and individual fractions are tested for antifungal activity to identify the active compound, **cercosporamide** [4].

## Antifungal Activity Assay

### Paper Disk Diffusion Assay

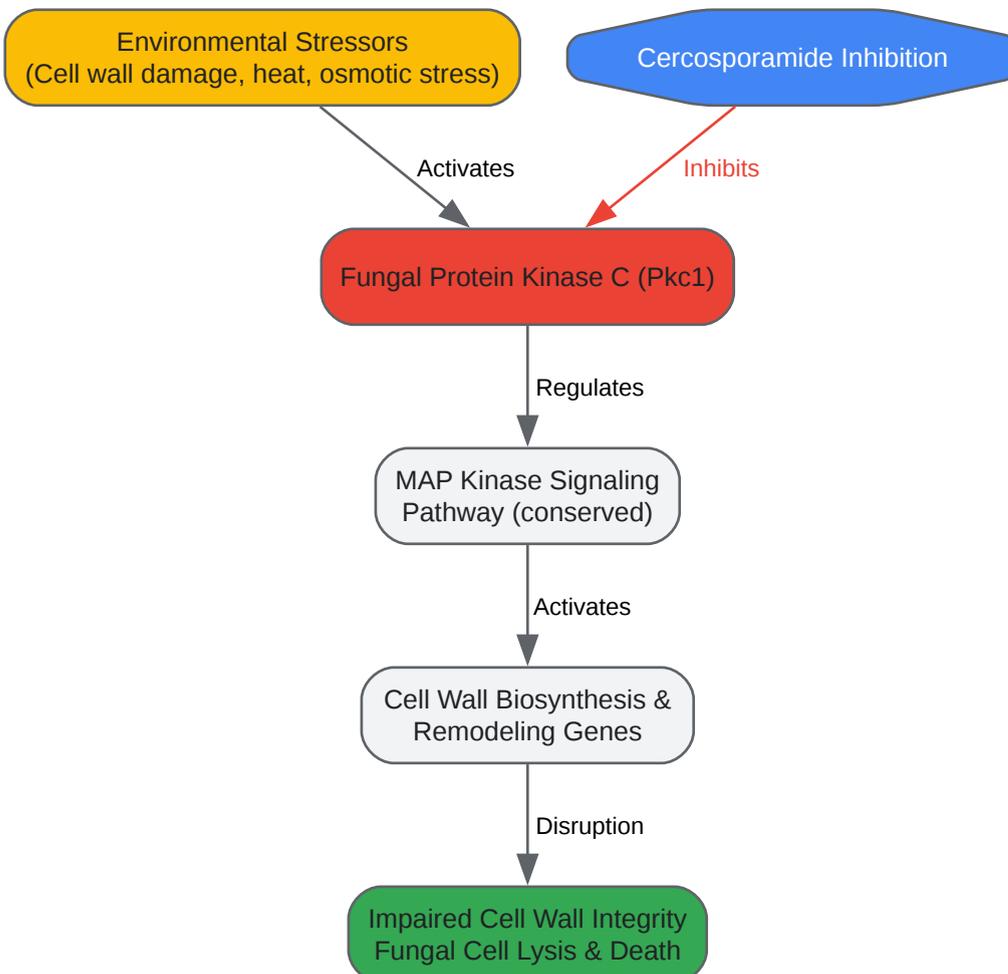
- **Procedure:** Culture filtrate containing **cercosporamide** or purified **cercosporamide** is applied to paper disks placed on agar plates seeded with the test phytopathogenic fungi [1].
- **Evaluation:** The growth inhibition of the test organisms is observed and measured by the zone of inhibition around the disks, revealing the compound's broad-spectrum activity [1].

### Determination of Effective Concentration (EC<sub>50</sub>)

- **Method:** The  $EC_{50}$  value, which represents the concentration effective in inhibiting 50% of fungal growth, is determined through quantitative assays [1].
- **Key Results:** **Cercosporamide** exhibits strong antifungal activity against pepper anthracnose pathogens:
  - **Colletotrichum gloeosporioides:**  $EC_{50}$  of **3.8  $\mu\text{g/mL}$**  [1]
  - **Colletotrichum scovillei:**  $EC_{50}$  of **7.0  $\mu\text{g/mL}$**  [1]

## Mode of Action and Signaling Pathways

**Cercosporamide's** potent antifungal activity is mechanistically rooted in its targeted inhibition of a crucial fungal signaling pathway.



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The diagram above illustrates the primary mechanism of action for **Cercosporamide**, a known antifungal natural product.

### Key Molecular Target and Synergistic Effects

- **Primary Target:** **Cercosporamide** functions as a **highly selective and potent inhibitor of fungal Protein Kinase C (Pkc1)** [5] [6]. The Pkc1-mediated cell wall integrity pathway is highly conserved across diverse fungal species and is essential for fungal viability [5] [6].
- **Cellular Consequence:** Inhibition of Pkc1 kinase activity disrupts the downstream MAP kinase signaling cascade, which coordinately regulates cell wall biosynthesis and remodeling. This disruption leads to **severely impaired cell wall integrity, ultimately causing fungal cell lysis and death** [5].
- **Synergistic Potential:** **Cercosporamide** demonstrates **highly synergistic antifungal activity** when combined with echinocandin-class drugs (e.g., caspofungin), which are  $\beta$ -1,3-glucan synthase inhibitors [5] [6]. This synergy arises from simultaneously targeting two critical, distinct components of the fungal cell wall biosynthesis pathway (Pkc1 signaling and the glucan synthase enzyme complex), offering a promising strategy for combination therapy [5].

## Potential Applications and Conclusion

**Agricultural Applications** The strong efficacy of **cercosporamide** against devastating plant pathogens like *Colletotrichum gloeosporioides* and *C. scovillei* suggests its high potential as a **biochemical fungicide for controlling pepper anthracnose** [1]. This is particularly relevant given the increasing reports of fungicide resistance in *Colletotrichum* species, driving the need for alternative modes of action [2].

**Pharmaceutical Applications** Beyond agriculture, **cercosporamide** has demonstrated significant **anticancer activity** in various studies. It acts by inhibiting mitogen-activated protein kinase-interacting kinases (MNK1/2), showing promise in suppressing proliferation and metastasis in models of glioblastoma, lung cancer, and acute myeloid leukemia [2]. It has also been shown to block phosphorylation of MNK-eukaryotic initiation factor 4E (EIF4E), resulting in potent inhibitory effects on primitive leukemic progenitors and human hepatocellular carcinoma [2].

**Conclusion and Future Perspectives** *Phoma* sp. NG-25 is a verified and efficient producer of the antifungal natural product **cercosporamide**. Optimization of culture conditions, particularly using BPD medium with an 18-day incubation, enables substantial metabolite yield. The well-elucidated mode of action as a Pkc1 inhibitor and the observed synergy with echinocandins enhance its therapeutic appeal.

Future work may focus on:

- **Strain Engineering:** Application of genetic tools to further enhance **cercosporamide** titers in *Phoma* sp. NG-25.
- **Fermentation Scale-Up:** Transitioning from laboratory flask studies to bioreactor production to assess scalability.
- **Formulation Development:** Creating stable and effective formulations for both agricultural and pharmaceutical use.
- **Expanded Efficacy Studies:** Broadening the spectrum of tested phytopathogens and cancer cell lines to fully determine the compound's application potential.

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## References

1. , a polyketide-derived Cercosporamide metabolite, serves as... fungal [pubmed.ncbi.nlm.nih.gov]
2. Cercosporamide, a polyketide-derived fungal metabolite, ... [pmc.ncbi.nlm.nih.gov]
3. (PDF) Purification, identification and activity of... - Academia.edu [academia.edu]
4. Bioactive metabolites from *Phoma* species, an endophytic ... fungus [link.springer.com]
5. Discovery of Cercosporamide, a Known Antifungal Natural ... [pmc.ncbi.nlm.nih.gov]
6. Discovery of cercosporamide, a known antifungal natural ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Technical Guide: Cercosporamide Production from *Phoma* sp. NG-25]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b002508#phoma-sp-ng-25-endophytic-fungus-cercosporamide-production]

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